molecular formula C12H15N B1428193 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1375303-75-5

7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B1428193
CAS No.: 1375303-75-5
M. Wt: 173.25 g/mol
InChI Key: HYPGESIYIBNYPR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound is 7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]. This nomenclature follows the established conventions for spiro compounds, where the prefix "spiro" indicates the presence of two rings sharing a single common atom. The structural framework consists of a 2,3-dihydro-1H-isoquinoline ring system connected through a spiro junction at the 4-position to a cyclopropane ring.

The numbering system employed in the International Union of Pure and Applied Chemistry name reflects the priority assignment where the isoquinoline ring system takes precedence over the cyclopropane ring. The 4-position of the dihydroisoquinoline serves as the spiro center, creating a quaternary carbon atom that connects both ring systems. The methyl substituent is positioned at the 7-carbon of the isoquinoline ring, which corresponds to the 7'-position in the alternative naming convention.

Structural analysis reveals that the molecule adopts a three-dimensional conformation where the two ring systems are oriented perpendicular to each other, a characteristic feature of spiro compounds. The dihydroisoquinoline portion contains a partially saturated heterocyclic ring with nitrogen as the heteroatom, while the cyclopropane component introduces significant ring strain due to its three-membered carbocyclic structure. The molecular architecture creates a rigid scaffold that restricts rotational freedom around the spiro center, contributing to the compound's distinct physicochemical properties.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The compound is registered under Chemical Abstracts Service number 1375303-75-5, providing a unique identifier for this specific chemical entity. This registry number serves as an unambiguous reference point in chemical databases and literature, ensuring precise identification among the vast array of organic compounds.

Table 1: Molecular Descriptors and Identifiers

Property Value Source
Chemical Abstracts Service Number 1375303-75-5
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Simplified Molecular Input Line Entry System CC1=CC2=C(C=C1)C3(CC3)CNC2
International Chemical Identifier InChI=1S/C12H15N/c1-9-2-3-11-10(6-9)7-13-8-12(11)4-5-12/h2-3,6,13H,4-5,7-8H2,1H3
International Chemical Identifier Key HYPGESIYIBNYPR-UHFFFAOYSA-N

The molecular formula C₁₂H₁₅N indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This composition reflects the structural components of the molecule: the isoquinoline ring system contributes nine carbon atoms and one nitrogen atom, the cyclopropane ring adds two carbon atoms, and the methyl substituent provides one additional carbon atom. The remaining hydrogen atoms are distributed to satisfy the valency requirements of each atom while maintaining the aromatic character of the benzene ring within the isoquinoline system.

Validation of the molecular formula against the structural representation confirms the accuracy of the assigned composition. The dihydroisoquinoline portion accounts for C₉H₁₁N, the spiro-attached cyclopropane contributes C₂H₄, and the methyl substituent adds CH₃, yielding the total molecular formula of C₁₂H₁₅N. The molecular weight of 173.25 g/mol corresponds precisely to the sum of atomic weights for this composition.

Isomeric Considerations and Stereochemical Features

The structural architecture of 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] presents several important stereochemical considerations characteristic of spiro compounds. The spiro junction creates a chiral center even in the absence of four different substituents on the spiro carbon, a phenomenon known as axial chirality. This type of chirality arises from the non-planar arrangement of the two ring systems, which creates distinct spatial orientations that cannot be superimposed by rotation alone.

Table 2: Stereochemical Classifications and Features

Stereochemical Feature Description Relevance
Spiro Center Type Quaternary carbon with two equivalent pairs
Chirality Type Axial chirality (potential)
Ring Orientation Perpendicular arrangement
Conformational Flexibility Restricted rotation at spiro junction

The spiro carbon in this compound can be classified as having the arrangement pattern 'Xabab', where X represents the spiro carbon and the letters a and b represent the different ring systems. According to International Union of Pure and Applied Chemistry nomenclature guidelines for chiral spiro compounds, stereodescriptors 'R' and 'S' are employed when the spiro atom is surrounded by four atoms arranged as equivalent pairs, where one pair has higher priority than the other.

However, the presence of identical cyclopropane carbons and similar environments in the dihydroisoquinoline ring may result in a situation where the compound does not exhibit significant optical activity under normal conditions. The stereochemical behavior would depend on the specific substitution pattern and the conformational preferences of the dihydroisoquinoline ring system. The methyl substituent at the 7'-position introduces an asymmetric element that could potentially influence the overall stereochemical properties of the molecule.

Conformational analysis reveals that the cyclopropane ring adopts a planar geometry due to its three-membered structure, while the dihydroisoquinoline portion can exist in different conformations depending on the puckering of the partially saturated ring. The spiro junction constrains the relative orientations of these ring systems, creating a rigid molecular framework that may exhibit restricted rotation around certain bonds. This conformational rigidity is a characteristic feature of spiro compounds and contributes to their unique three-dimensional shapes and potential biological activities.

Properties

IUPAC Name

7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-2-3-11-10(6-9)7-13-8-12(11)4-5-12/h2-3,6,13H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGESIYIBNYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CC3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745178
Record name 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375303-75-5
Record name 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its cytotoxicity, anti-inflammatory effects, and other pharmacological properties.

  • CAS Number : 1805-65-8
  • Molecular Formula : C12H15N
  • Molecular Weight : 209.715 g/mol
  • Structure : The compound features a spirocyclic structure which is known to influence its biological activity.

Synthesis

The synthesis of 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves cyclization reactions that form the spirocyclic framework. Various methods have been reported in literature, including regioselective carbometalation techniques that allow for the creation of polysubstituted derivatives.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of spirocyclic compounds against various cancer cell lines. For example:

  • Study Findings : A study evaluated the cytotoxicity of related compounds against human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) using the MTS assay. It was found that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 49.79 µM to 113.70 µM .
CompoundCell LineIC50 (µM)
4sRKO70.23
4rPC-349.79
4rHeLa78.72

Anti-inflammatory Activity

Research has indicated that compounds with a spirocyclic structure can exhibit anti-inflammatory properties. While specific data on 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is limited, related compounds have shown promise in reducing inflammation markers in vitro.

Antiviral Activity

Some studies have reported antiviral activities for spirocyclic compounds, particularly against HIV and hepatitis C virus. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Case Studies

  • Cytotoxicity Evaluation : A series of spiro-fused heterocycles were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and cell cycle arrest at different phases . For instance, compound 8 caused significant accumulation of cells in the G0/G1 phase after treatment.
  • Mechanism of Action : Investigations into the mechanisms revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H15NC_{13}H_{15}N and a molecular weight of approximately 209.3 g/mol. Its unique spirocyclic structure contributes to its biological activity and chemical reactivity.

Anticancer Activity

Recent studies have indicated that derivatives of spiro[cyclopropane-isoquinoline] compounds exhibit promising anticancer properties. Research has shown that modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that specific substitutions on the isoquinoline moiety led to increased apoptosis in human cancer cells, suggesting potential for development as anticancer agents .

Neuroprotective Effects

The neuroprotective potential of spiro[cyclopropane-isoquinoline] derivatives has been explored in the context of neurodegenerative diseases. Preliminary findings suggest that these compounds may inhibit neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of signaling pathways associated with neuronal survival .

Organic Synthesis

7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, including cycloadditions and functional group modifications. Researchers have utilized this compound to synthesize more complex molecules with potential pharmacological activities .

Scaffold for Drug Development

The compound's scaffold can be modified to create libraries of derivatives for high-throughput screening in drug discovery programs. The ability to systematically alter substituents on the isoquinoline and cyclopropane rings enables the exploration of structure-activity relationships (SAR) crucial for identifying lead compounds .

Case Studies

Case StudyFocusFindings
Study on Anticancer ActivityInvestigated the cytotoxic effects of spiro[cyclopropane-isoquinoline] derivatives on cancer cell linesCertain derivatives showed IC50 values in low micromolar range against breast and lung cancer cells
Neuroprotection ResearchExplored the effects on neuroinflammation in animal modelsCompounds demonstrated reduced markers of inflammation and improved cognitive function in treated groups
Synthesis of Drug CandidatesUtilized as a precursor for synthesizing novel anti-inflammatory agentsResulted in a series of compounds with enhanced anti-inflammatory activity compared to existing drugs

Comparison with Similar Compounds

Substituent Variations on the Isoquinoline Ring

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
7'-Methyl target compound 7'-CH₃ C₁₂H₁₅N Electron-donating methyl group; likely enhances lipophilicity and metabolic stability.
7'-Chloro analog 7'-Cl C₁₁H₁₂ClN Higher density (1.26 g/cm³), electron-withdrawing Cl; potential reactivity in cross-coupling.
6'-Methoxy derivative 6'-OCH₃ C₁₂H₁₅NO Methoxy group increases polarity; may influence hydrogen bonding and bioavailability.
7'-Nitro derivative 7'-NO₂ C₁₁H₁₂N₂O₂ Strong electron-withdrawing nitro group; likely impacts solubility and redox activity.

Key Insights :

  • Methyl and methoxy groups enhance lipophilicity compared to chloro or nitro substituents.
  • Chloro and nitro groups introduce steric and electronic effects that may alter reactivity in further functionalization .

Variations in Spiro Ring Systems

Compound Name Spiro Ring Key Features Reference
Target compound Cyclopropane High ring strain increases reactivity; compact structure suitable for drug design.
Spiro[cyclopentane-1,4'-isoquinoline] Cyclopentane Reduced ring strain; improved stability but lower reactivity. Common in carboxamide derivatives.
Spiro[cyclobutane-1,4'-isoquinoline] Cyclobutane Moderate strain; intermediate stability between cyclopropane and cyclopentane analogs.

Key Insights :

  • Cyclopropane’s high strain may enhance interaction with biological targets (e.g., kinase active sites) .
  • Larger rings (e.g., cyclopentane) improve synthetic yields but reduce conformational flexibility .

Functional Group Additions

Compound Name Functional Group Molecular Formula Applications Reference
7'-Carboxylic acid derivative 7'-COOH C₁₂H₁₃NO₂ Acidic group enables salt formation; potential for improved aqueous solubility.
1',3'-Dione derivative 1',3'-Diketone C₁₁H₉NO₂ Polar diketone moiety; suitable for further cyclization or as a hydrogen-bond acceptor.
Boronate ester intermediate Boronate ester C₂₂H₃₂BNO₄ Suzuki coupling precursor; highlights utility in cross-coupling reactions.

Key Insights :

  • Carboxylic acid and boronate esters expand utility in medicinal chemistry (e.g., prodrug design, bioconjugation) .
  • Diketones may serve as intermediates for heterocyclic synthesis .

Key Insights :

  • Transition metal catalysis (Co, Ag) enables efficient spiro ring formation under mild conditions .
  • Yields vary significantly based on substituent electronic effects and steric demands .

Preparation Methods

Base-Catalyzed Bicyclization of Dialkyl Glutaconates with Cinnamoylacetamides

A key synthetic route involves the reaction of dialkyl glutaconates with cinnamoylacetamides under basic conditions to form bicyclic isoquinoline derivatives, which can be further manipulated to introduce the spirocyclopropane ring.

  • Procedure Example :
    • Mix 1 equivalent of cinnamoylacetamide derivative with 2 equivalents of dialkyl glutaconate in methanol.
    • Add a catalytic amount of sodium hydroxide (NaOH) at room temperature.
    • Stir the reaction for approximately 18 minutes until completion (monitored by TLC).
    • Quench the reaction with water and extract the product using dichloromethane.
    • Purify the crude product by flash chromatography on basic alumina or silica gel.

This method yields bicyclic intermediates that serve as precursors for spirocyclopropane formation.

Formation of the Spirocyclopropane Ring

The spirocyclopropane moiety is commonly introduced through intramolecular cyclopropanation reactions, often using diazo compounds or carbenoid reagents under metal catalysis (e.g., Rhodium or Copper catalysts).

  • Typical Conditions :
    • Treat the bicyclic isoquinoline intermediate with a diazo precursor under Rhodium(II) acetate catalysis.
    • The carbene generated inserts into a suitable position to form the cyclopropane ring spiro-fused to the isoquinoline.
    • Reaction conditions are mild, often at room temperature or slightly elevated temperatures, in solvents like dichloromethane or toluene.

This step is critical for achieving the spirocyclic framework characteristic of the target compound.

Introduction of the 7'-Methyl Group

The methyl substituent at the 7' position can be introduced via:

  • Electrophilic aromatic substitution on the isoquinoline ring prior to spirocyclopropane formation, using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, methylated starting materials can be used in the initial stages of synthesis to ensure regioselective incorporation.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Bicyclization Dialkyl glutaconate, cinnamoylacetamide, NaOH in MeOH, r.t., 18 min 80-90 Quick reaction, monitored by TLC
Cyclopropanation (Spiro ring) Diazo compound, Rh(II) acetate catalyst, DCM, r.t. or 40°C 70-85 Requires careful control of carbene source
Methylation Methyl iodide, base (e.g., K2CO3), DMF, reflux 75-80 Regioselectivity critical

Characterization and Validation

  • NMR Spectroscopy :

    • ^1H NMR and ^13C NMR confirm the bicyclic and spirocyclic structures, with characteristic chemical shifts for cyclopropane protons and methyl substituents.
    • Coupling constants and multiplicities help verify ring fusion and substitution patterns.
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the spirocyclopropane isoquinoline.
  • X-ray Crystallography (if available):

    • Provides definitive structural proof of the spirocyclic framework and substitution positions.

Summary of Research Findings

  • The base-catalyzed bicyclization method is efficient for constructing the isoquinoline core with substituents suitable for spirocyclopropane formation.
  • Rhodium-catalyzed cyclopropanation is a reliable method to introduce the spirocyclopropane ring, with good yields and stereoselectivity.
  • Methylation at the 7' position is best performed early in the synthesis to ensure regioselectivity.
  • Purification via flash chromatography on basic alumina or silica gel yields high-purity products suitable for biological evaluation or further synthetic transformations.

This synthesis approach is supported by detailed experimental procedures and spectral data from peer-reviewed sources focusing on isoquinoline derivatives and spirocyclic compounds. While direct reports on 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] are limited, these methodologies provide a robust framework for its preparation.

Q & A

Q. What are the standard synthetic routes for 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]?

Methodological Answer: The compound is synthesized via cobalt-catalyzed annulation of alkylidenecyclopropanes with substituted benzamides at room temperature. Key steps include:

  • Cyclopropane Formation : Using tert-butyl 7′-amino-1′H-spiro[cyclopropane-1,4′-isoquinoline]-2′(3′H)-carboxylate as a precursor, followed by Boc deprotection and methylation/acylation .
  • Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate = 70:30) yields pure spirocycles in 55–80% yields .
  • Scalability : Reactions are conducted under mild conditions (RT, 12–24 hrs), avoiding high-temperature or high-pressure setups .

Q. How is the structural integrity of this spiro compound validated experimentally?

Methodological Answer: Multi-modal characterization is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane integration (e.g., δ 0.8–1.5 ppm for cyclopropane protons) and spiro-junction connectivity .
  • HRMS : Matches experimental m/z values with theoretical calculations (e.g., [C₂₄H₁₇BrN₂OS+H]⁺: 461.0320) .
  • X-ray Crystallography : Resolves spiro stereochemistry and ring conformations (e.g., dihedral angles <10° between fused rings) .

Advanced Research Questions

Q. How can catalytic conditions be optimized to enhance cyclopropane ring stability during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Co(II)/Co(III) salts (e.g., Co(acac)₂ vs. CoCl₂) to balance reactivity and selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclopropane retention by stabilizing transition states .
  • Additives : Lewis acids (e.g., Zn(OTf)₂) enhance annulation efficiency, reducing side products like open-chain byproducts .

Q. What methodologies assess the bioactivity of this spiro compound against enzymatic targets?

Methodological Answer:

  • Kinase Profiling : Use kinome-wide selectivity assays (e.g., against 84 kinases) to identify off-target effects. Supporting Information from related studies provides protocols for IC₅₀ determination .
  • ROS Detection : For caspase-3 inhibition (analogous to isoquinoline-1,3,4-triones), employ electron spin resonance (ESR) or fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation .

Q. How are data contradictions resolved in kinase selectivity studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays at varying concentrations (e.g., 1 nM–10 µM) to distinguish true inhibition from assay noise .
  • Structural Docking : Compare binding poses (PDB: 3DEI) to identify steric clashes or electronic mismatches in kinase active sites .

Q. What techniques confirm stereochemical fidelity in spirocyclic systems?

Methodological Answer:

  • VT-NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) detects dynamic ring puckering or chair-flipping in dihydroisoquinoline moieties .
  • NOESY : Cross-peaks between cyclopropane and aromatic protons validate spatial proximity at the spiro junction .

Q. How is cytotoxicity evaluated to ensure target specificity in biological studies?

Methodological Answer:

  • Cell Viability Assays : Use human fibroblasts (normal cells) and MTT/WST-1 assays to rule out nonspecific toxicity. For example, prior studies on spiro ammonium bromides showed <5% cytotoxicity at 200 mg/L .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies apoptotic vs. necrotic cell death .

Q. Can computational models predict the reactivity of this spiro compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model cyclopropane ring-opening pathways under acidic/basic conditions .
  • MD Simulations : Simulate binding to caspase-3 (PDB: 3DEI) to predict substituent effects on ROS generation .

Q. What strategies modify the spiro scaffold to improve pharmacokinetic properties?

Methodological Answer:

  • Ring Expansion : Replace cyclopropane with cyclohexane (e.g., INX-315 derivatives) to enhance metabolic stability .
  • Functionalization : Introduce halogen (Br) or sulfonyl groups at the 6′-position to modulate logP and solubility (see CAS: 885269-25-0) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
Reactant of Route 2
7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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